molecular formula C10H10F2N2O3 B8673440 4-(2,6-Difluoro-4-nitrophenyl)morpholine

4-(2,6-Difluoro-4-nitrophenyl)morpholine

Cat. No. B8673440
M. Wt: 244.19 g/mol
InChI Key: ULZHNLWXQZVHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404674B2

Procedure details

5.10 mL morpholine are dissolved in 1 mL 1-methyl-2-pyrrolidon and combined with 14.99 mL N,N-diisopropylethylamine and 1.85 mL 3,4,5-trifluoronitrobenzene. The reaction mixture is stirred for 1 h at 110° C. After cooling the reaction mixture is diluted with 70 mL water and 15 mL concentrated aqueous HCl solution are added. The precipitate formed is filtered off, with water washed and dissolved with ethyl acetate. Then the solvent is eliminated in vacuo.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
14.99 mL
Type
reactant
Reaction Step Two
Quantity
1.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(N(CC)C(C)C)(C)C.[F:16][C:17]1[CH:18]=[C:19]([N+:25]([O-:27])=[O:26])[CH:20]=[C:21]([F:24])[C:22]=1F>CN1CCCC1=O.O.Cl>[F:16][C:17]1[CH:18]=[C:19]([N+:25]([O-:27])=[O:26])[CH:20]=[C:21]([F:24])[C:22]=1[N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
14.99 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
1.85 mL
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)[N+](=O)[O-]
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 h at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off, with water
WASH
Type
WASH
Details
washed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.